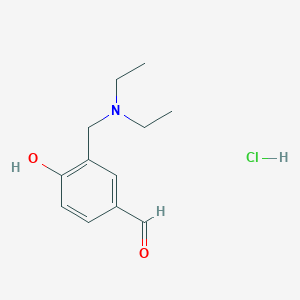
3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a diethylaminomethyl group attached to a hydroxybenzaldehyde core, with the addition of a hydrochloride group enhancing its solubility and stability. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (diethylamine), and a phenol derivative (4-hydroxybenzaldehyde). The reaction is usually carried out in an acidic medium to facilitate the formation of the Mannich base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and recrystallization are used to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can act as a nucleophile, participating in various biochemical reactions. The hydroxybenzaldehyde core can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The hydrochloride group enhances the compound’s solubility, facilitating its transport and uptake in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylaminomethyl)-4-hydroxybenzaldehyde
- 4-(Diethylaminomethyl)salicylaldehyde
- 3-(Aminomethyl)phenol
Comparison
Compared to similar compounds, 3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride is unique due to the presence of both diethylaminomethyl and hydroxybenzaldehyde groups, which confer distinct chemical properties and reactivity. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications in research and industry.
Propiedades
Número CAS |
6628-46-2 |
|---|---|
Fórmula molecular |
C12H18ClNO2 |
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
3-(diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)8-11-7-10(9-14)5-6-12(11)15;/h5-7,9,15H,3-4,8H2,1-2H3;1H |
Clave InChI |
YINSFEKNXFMYGR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C=CC(=C1)C=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


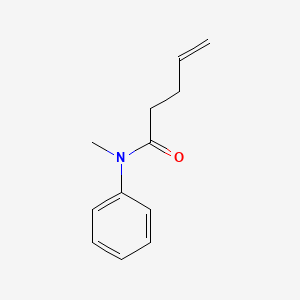
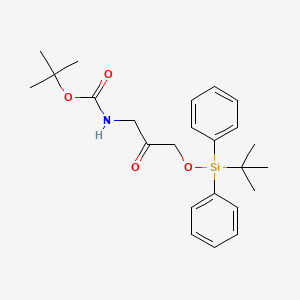

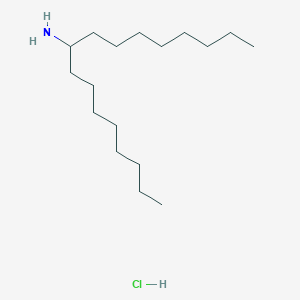

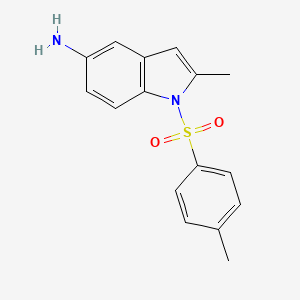

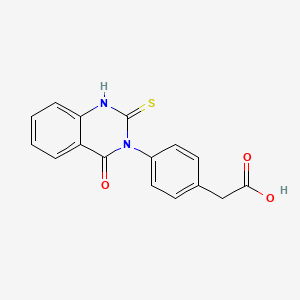
![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)
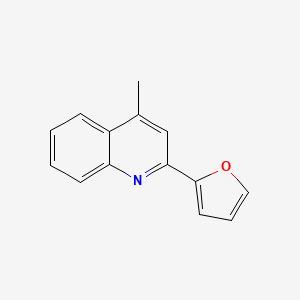
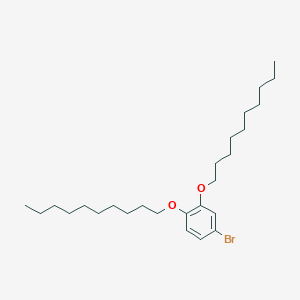
![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
